2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
This compound is a bromophenyl-substituted imidazole derivative featuring a trifluoromethoxy group at the para position of the phenyl ring and a methylacetamide thioether moiety. Its structural complexity arises from the imidazole core, which is functionalized with electron-withdrawing groups (bromine and trifluoromethoxy) and a sulfur-linked acetamide side chain.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3N3O2S/c1-24-17(27)11-29-18-25-10-16(12-2-4-13(20)5-3-12)26(18)14-6-8-15(9-7-14)28-19(21,22)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUVFFLMMQZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C24H17BrF3N3O2S
- Molecular Weight : 548.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial effects. A study demonstrated that derivatives with similar structural motifs showed activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for development as new antibiotics .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Clostridium difficile | Effective against strains |
Anticancer Activity
The compound's imidazole core is associated with anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines. For instance, tests on various cancer cell lines revealed that imidazole derivatives can induce apoptosis and inhibit cell cycle progression .
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |
| A549 (Lung Cancer) | 12 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 10 | Significant growth inhibition |
Anti-inflammatory Activity
Compounds containing the imidazole ring have also been studied for their anti-inflammatory properties. It was noted that these compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and cell proliferation pathways. The presence of bromine and trifluoromethoxy groups may enhance its binding affinity to these targets, leading to increased biological efficacy .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study assessed the antimicrobial efficacy of various imidazole derivatives against a panel of pathogens. The results indicated that compounds similar to this compound demonstrated potent activity against multi-drug resistant strains.
- Cancer Cell Line Testing : In a series of experiments involving multiple cancer cell lines, it was found that the compound significantly inhibited cell growth and induced apoptosis at lower concentrations compared to standard chemotherapeutic agents.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : The imidazole ring in the structure is known for its role in various anticancer agents. Studies have shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The presence of the bromophenyl and trifluoromethoxy groups may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy against microbial strains .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of imidazole can provide neuroprotective benefits, potentially making this compound a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the imidazole core through cyclization reactions.
- Introduction of the thioether linkage.
- Alkylation to achieve the N-methylacetamide functionality.
These synthetic strategies are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties revealed that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent in clinical settings .
Case Study 3: Neuroprotective Potential
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in developing therapies for neurodegenerative disorders .
Chemical Reactions Analysis
Imidazole Formation
The mechanism involves Schiff base formation and cyclization. For example:
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A diamine reacts with a carbonyl compound to form an intermediate Schiff base.
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Cyclization occurs, closing the imidazole ring.
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Substitution at positions 1 and 5 introduces the trifluoromethoxyphenyl and bromophenyl groups.
Relevant Data from Search Results :
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Patent US9415037B2 describes compounds with triazolo[1,5-a]pyridin-2-yl cores and bromophenyl substitutions, suggesting similar substitution strategies .
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RSC Supporting Information details acetylation and alkylation steps, which may parallel amide bond formation in this compound .
Thioether Bond Formation
A plausible mechanism involves a nucleophilic attack by a thiolate on a halide-terminated imidazole:
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Deprotonation of the thiol (e.g., using a base like K₂CO₃) generates a nucleophilic thiolate.
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The thiolate attacks a halide (e.g., bromide) on the imidazole, forming the thioether.
Relevant Data :
-
Search Result discusses thiophene derivatives with bromophenyl groups, indicating compatibility of such groups in thioether reactions.
Amide Bond Formation
The N-methylacetamide group forms via acetylation:
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A primary amine reacts with acetic anhydride in pyridine to form an acetamide.
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Methylation (e.g., using methyl iodide) introduces the N-methyl group.
Relevant Data :
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PubChem CID 4324567 confirms N-(4-bromophenyl)-N-methylacetamide synthesis via acetylation and methylation .
Challenges and Considerations
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Regioselectivity : Ensuring correct substitution at positions 1 and 5 on the imidazole requires directing groups or specific coupling conditions.
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Functional Group Stability : Bromophenyl groups may undergo substitution under harsh conditions, necessitating mild reaction parameters.
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Purification : Chromatography (e.g., flash column) is critical to isolate the target compound from byproducts .
Analytical Methods
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm substitution patterns and amide/thioether integrity. | Peaks for aromatic protons, NH (amide), and CH₃ (methyl groups). |
| Mass Spectrometry | Verify molecular weight (expected ~C₂₃H₂₅BrF₃N₂O₃S₂). | Confirm presence of Br, F₃, and S via isotopic pattern. |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch for amide). | Strong amide N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-S stretch (~680 cm⁻¹). |
Comparative Analysis
| Compound | Key Features | Synthesis Similarity |
|---|---|---|
| N-(4-bromophenyl)-N-methylacetamide | Bromophenyl, N-methylacetamide. | Shares amide functionalization methods. |
| Triazolo[1,5-a]pyridin-2-yl derivatives | Bromophenyl, cyclopropanecarboxamide. | Similar substitution patterns. |
| Thiophene derivatives | Thiophene, bromophenyl, amide. | Parallel thioether bond formation strategies. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Imidazole Core
The target compound shares structural similarities with derivatives synthesized in and , where imidazole or triazole cores are functionalized with halogenated aryl groups and sulfur-containing side chains. Key comparisons include:
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group in the target compound is more electron-withdrawing than the methoxy (OCH₃) group in the analog 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (). This increases the compound’s electrophilicity and may improve interactions with hydrophobic enzyme pockets .
Halogen Effects:
Side Chain Modifications
The N-methylacetamide side chain in the target compound is distinct from analogs with bulkier or hydrogen-bonding groups:
- Compound 20 (): Features an N-phenylacetamide group, which introduces additional aromatic interactions but reduces metabolic stability compared to the methyl group in the target compound .
- Compound 9 (): Contains a thiazol-2-yl substituent, which may engage in hydrogen bonding or metal coordination, unlike the simpler methyl group in the target .
Tautomerism and Spectral Features
highlights tautomerism in 1,2,4-triazole analogs, where thione-thiol equilibria influence reactivity. While the target compound’s imidazole core is less prone to tautomerism, its IR spectrum would show characteristic νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands, similar to triazole-thiones .
Data Table: Structural and Spectral Comparison
Implications for Drug Design
The target compound’s trifluoromethoxy and bromophenyl groups balance lipophilicity and electronic effects, making it a candidate for targeting enzymes like Mycobacterium tuberculosis IMPDH (as in ) or cyclooxygenases (COX1/2, implied in ). Its methylacetamide side chain offers a compromise between metabolic stability and steric flexibility compared to bulkier derivatives .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, intermediates like 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol can be synthesized via cyclocondensation of substituted benzaldehydes and thiourea derivatives under acidic conditions. The final step often employs 2-chloro-N-methylacetamide in the presence of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or acetonitrile . Validation includes monitoring reaction progress via TLC, optimizing catalyst ratios (e.g., 1:1 molar equivalents), and characterizing intermediates using melting point analysis and spectroscopic techniques (IR, NMR) .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR Spectroscopy: Assign signals for aromatic protons (δ 7.2–8.1 ppm), trifluoromethoxy groups (δ 4.5–4.8 ppm), and methylacetamide protons (δ 2.8–3.1 ppm). Compare with calculated chemical shifts using computational tools like DFT .
- IR Spectroscopy: Confirm thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- Elemental Analysis: Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., ±0.3% tolerance) .
Advanced: How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the compound’s electronic properties and reactivity?
Methodological Answer:
The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the imidazole ring via inductive effects, which can be quantified using Hammett constants (σₚ ≈ 0.45). This impacts reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions. Computational studies (e.g., DFT or MD simulations) can map electron density distribution and predict regioselectivity in further derivatization .
Advanced: What molecular docking strategies are employed to predict binding interactions with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like cyclooxygenase (COX-1/2) or kinases based on structural homology to known imidazole inhibitors .
- Docking Protocols: Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Key parameters include grid box dimensions (20–25 Å) centered on active sites and scoring functions (e.g., MM-GBSA) to rank binding poses .
- Validation: Compare docking results with crystallographic data of analogous compounds (e.g., PDB ID 4COX) to assess pose reproducibility .
Advanced: How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Methodological Answer:
Discrepancies >0.5% in elemental composition may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Recrystallization: Use solvent systems like ethanol/water (7:3 v/v) to improve crystal purity .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error .
- Thermogravimetric Analysis (TGA): Detect residual solvents or moisture contributing to mass discrepancies .
Advanced: What in vitro assays are recommended for evaluating the compound’s potential therapeutic activity?
Methodological Answer:
- Antimicrobial Assays: Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values ≤50 µg/mL indicating promise .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Normalize cytotoxicity to positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Measure IC₅₀ against COX-1/2 via fluorometric kits, comparing inhibition to reference standards (e.g., celecoxib) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Substituent Variation: Replace the 4-bromophenyl group with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) substituents to modulate steric and electronic effects .
- Bioisosteric Replacement: Substitute the thioether linkage with sulfoxide/sulfone groups to enhance metabolic stability .
- Pharmacokinetic Profiling: Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
